

A Comprehensive Technical Guide to the Physical Properties of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpyrrolidine hydrochloride

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Introduction

2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and medicinal chemistry.^[1] Its pyrrolidine ring structure is a common motif in a vast array of natural products and synthetic pharmaceuticals, including agents targeting the central nervous system.^[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial settings due to its enhanced stability and ease of handling.^[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methylpyrrolidine hydrochloride**. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its effective use, from bench-scale synthesis to process development. The guide distinguishes between the racemic mixture and its constituent enantiomers, (R)- and (S)-**2-Methylpyrrolidine hydrochloride**, as stereochemistry is critical in its primary application area of asymmetric synthesis.^{[2][3]}

Chemical Identity and Structure

2-Methylpyrrolidine hydrochloride is a simple heterocyclic compound, but its utility is defined by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as individual enantiomers. It is crucial to use the correct CAS number to ensure the desired stereoisomer is sourced.

Compound Name	Synonyms	CAS Number
2-Methylpyrrolidine hydrochloride	2-Methylpyrrolidine HCl	54677-53-1[4]
(R)-2-Methylpyrrolidine hydrochloride	(2R)-(-)-2-Methylpyrrolidine hydrochloride	135324-85-5[5]
(S)-2-Methylpyrrolidine hydrochloride	(2S)-2-methylpyrrolidine hydrochloride	174500-74-4[6]

Molecular Formula and Weight:

- Molecular Formula: $C_5H_{12}ClN$ [4][5]
- Molecular Weight: 121.61 g/mol [1][5][7]

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a methyl group at the C2 position. The nitrogen atom is protonated and associated with a chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of **2-Methylpyrrolidine Hydrochloride** with Chiral Center.

Physicochemical Properties

The physical properties of **2-Methylpyrrolidine hydrochloride** are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Comments
Appearance	White to light yellow or brown crystalline powder.[1][2]	Color may vary depending on purity and the specific stereoisomer.
Melting Point	73.0 to 77.0 °C[2]	This relatively low melting point is for the (R)-enantiomer.
Boiling Point	Decomposes before boiling at atmospheric pressure.	A reported boiling point of 100.2°C is likely erroneous or refers to the free base, as salts typically have very high boiling points and tend to decompose. [2]
Solubility	Soluble in water and organic solvents like ethanol.[2]	The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2]
Stability	The hydrochloride form is more stable than the free base.[2] It is hygroscopic and should be protected from moisture and light.[2]	
Optical Activity	The (R) and (S) enantiomers are optically active.	The specific rotation depends on the enantiomer, concentration, and solvent.[2] The racemic mixture is not optically active.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity and purity of **2-Methylpyrrolidine hydrochloride**. While a complete set of published spectra for the hydrochloride salt is not readily available, its expected spectral characteristics can be reliably predicted based on its structure and data from the free base, 2-methylpyrrolidine.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free base, 2-methylpyrrolidine, as the HCl will be lost.

- Expected Molecular Ion (M^+): The mass spectrum of the free base ($C_5H_{11}N$, MW = 85.15 g/mol) will show a molecular ion peak at $m/z = 85$.^{[8][9][10]}
- Key Fragmentation: A prominent peak is expected at $m/z = 70$, corresponding to the loss of a methyl group ($\bullet CH_3$). This fragment is a common and stabilizing feature in the mass spectra of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the features of the ammonium group ($R_2N^+H_2$).

- N-H Stretch: A broad and strong absorption is expected in the range of $2700\text{-}2400\text{ cm}^{-1}$, characteristic of the N^+H stretching vibration in a secondary amine salt. This contrasts with the sharp, medium-intensity N-H stretch of the free secondary amine, which typically appears around 3300 cm^{-1} .
- N-H Bend: An absorption band for the N^+H bending vibration should appear around $1600\text{-}1550\text{ cm}^{-1}$.
- C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm^{-1} (typically $2960\text{-}2850\text{ cm}^{-1}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of the adjacent protons and carbons compared to the free amine.

- 1H NMR (Expected Spectrum):
 - N^+H_2 Protons: A broad singlet, significantly downfield, typically $> 9.0\text{ ppm}$ (highly dependent on solvent and concentration).

- C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N⁺H₂ group, expected around 3.5-3.8 ppm.
- C5-H₂ Protons (methylene): A multiplet, adjacent to the N⁺H₂ group, expected around 3.2-3.5 ppm.
- C3-H₂ & C4-H₂ Protons (methylenes): Overlapping multiplets, further upfield, expected in the range of 1.8-2.4 ppm.
- CH₃ Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6 ppm.
- ¹³C NMR (Expected Spectrum):
 - C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm, and C5 (methylene) around 45-50 ppm.
 - C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield, around 22-35 ppm.
 - CH₃ Carbon: The methyl carbon resonance is expected to be the most upfield signal, around 18-22 ppm.

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. **2-Methylpyrrolidine hydrochloride** is an irritant and requires careful handling.

Hazard Identification:

- Skin Irritation: Causes skin irritation (H315).[6]
- Eye Irritation: Causes serious eye irritation (H319).[6]
- Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
- Avoidance: Avoid breathing dust and prevent contact with skin and eyes.

Storage Conditions:

- Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of **2-Methylpyrrolidine hydrochloride**. The causality behind each step is explained to ensure both accuracy and understanding.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of a sample, which is a key indicator of purity.

Methodology:

- Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy, gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the salt necessitates this step be performed quickly.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.
- Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
- Heating Profile:

- Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~73 °C).
- Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.
- Observation & Recording:
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
 - The melting range should be narrow (1-2 °C) for a pure substance. A broad range indicates the presence of impurities.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.

Causality in the Workflow:

- Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere with analysis. For NMR, the H₂O signal can obscure sample peaks. For IR, the broad O-H stretch from water can mask the N⁺-H stretch.
- Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent signals in the ¹H spectrum. The choice of solvent (e.g., D₂O for high polarity, CDCl₃ if soluble) can affect chemical shifts.
- ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR that requires minimal sample preparation. The traditional KBr pellet method can be used if an ATR accessory is unavailable but requires more careful sample preparation to avoid moisture.

Conclusion

2-Methylpyrrolidine hydrochloride is a valuable and versatile chiral building block. A thorough understanding of its physical properties—from its chemical identity and melting point to its spectroscopic signatures and handling requirements—is paramount for its successful application in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently incorporate this compound into their synthetic and analytical workflows, ensuring both safety and experimental integrity.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Methylpyrrolidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592103#2-methylpyrrolidine-hydrochloride-physical-properties>]

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Phone: (601) 213-4426

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